BenchChemオンラインストアへようこそ!

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide

Physicochemical profiling Ligand efficiency Scaffold differentiation

This synthetic small-molecule sulfonamide (MW 259.33 g/mol) is a distinct fragment-like scaffold integrating a tetrahydro-2H-pyran (THP) ring via a 2-ylmethyl linker to the pyrazole N1 position. Its key structural feature is the methanesulfonamide at the pyrazole 4-position, which provides orthogonal diversification vectors for parallel synthesis. Unlike its THP-4-yl isomer, the 2-ylmethyl attachment introduces an additional rotatable bond and altered THP oxygen orientation, a modification shown in analogous chemotypes to significantly change target selectivity and oral bioavailability. It is ideal for fragment screening cascades, serving as a negative control for ALK5 inhibition assays or as a starting point for building proprietary compound collections. Verify batch-specific QC data to ensure reproducible library synthesis.

Molecular Formula C10H17N3O3S
Molecular Weight 259.32
CAS No. 2034374-66-6
Cat. No. B2788058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide
CAS2034374-66-6
Molecular FormulaC10H17N3O3S
Molecular Weight259.32
Structural Identifiers
SMILESCS(=O)(=O)NC1=CN(N=C1)CC2CCCCO2
InChIInChI=1S/C10H17N3O3S/c1-17(14,15)12-9-6-11-13(7-9)8-10-4-2-3-5-16-10/h6-7,10,12H,2-5,8H2,1H3
InChIKeyNFHRENZSTHTCJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-((Tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide (CAS 2034374-66-6): Chemical Identity and Core Pharmacophore


N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide (CAS 2034374-66-6) is a synthetic small-molecule sulfonamide (C₁₀H₁₇N₃O₃S; MW 259.33 g/mol) that integrates three key structural features: a methanesulfonamide group at the pyrazole 4-position, a pyrazole core, and a tetrahydro-2H-pyran (THP) ring connected via a methylene linker to the pyrazole N1 position [1]. The compound is catalogued under PubChem CID 121017021 and carries the IUPAC name N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]methanesulfonamide [1]. Its computed physicochemical properties—XLogP3-AA of -0.1, a single hydrogen-bond donor, five hydrogen-bond acceptors, and four rotatable bonds—position it within a polarity range that is distinct from many more lipophilic pyrazole-sulfonamide analogs [1]. The pyrazole-sulfonamide chemotype has been explored across multiple therapeutic areas including ALK5 (TGF-β type I receptor) inhibition for oncology and fibrosis [2], voltage-gated calcium channel modulation for pain [3], and MALT1 protease inhibition for autoimmune indications [4], establishing the scaffold as a privileged starting point for lead optimization.

Why N-(1-((Tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide Cannot Be Interchanged with In-Class Analogs: Structural and Conformational Rationale


Within the pyrazole-sulfonamide chemical space, minor structural perturbations—particularly the regiochemistry of the tetrahydropyran attachment and the nature of the sulfonamide substituent—produce large shifts in target selectivity, cellular potency, and pharmacokinetic behavior. N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide is distinguished from its closest positional isomer, N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanesulfonamide (CAS 1797159-16-0), by the attachment point of the THP ring: the 2-ylmethyl linkage introduces an additional methylene spacer and a different ring orientation that alters the vector of the THP oxygen relative to the pyrazole plane [1]. This structural difference has been shown in analogous chemotypes to modulate key drug-like properties: in a series of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole ALK5 inhibitors, the THP-4-yl isomer (compound 8h) achieved an ALK5 autophosphorylation IC₅₀ of 25 nM and a cellular NIH3T3 IC₅₀ of 74.6 nM, with oral bioavailability of 57.6% and tumor growth inhibition at 30 mg/kg in a CT26 xenograft model [2]. Changing the sulfonamide N-substituent from methyl to a 2,5-difluorophenyl group—as in 1-(2,5-difluorophenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide (CAS 2034230-31-2)—increases molecular weight by 112 Da and introduces two additional halogen-bonding vectors, fundamentally altering target engagement profiles [3]. These examples demonstrate that simple generic substitution within this scaffold class is unreliable; each analog must be treated as a distinct chemical entity with its own selectivity and ADME signature, and procurement decisions should be driven by fit-for-purpose evidence rather than class membership.

Quantitative Differentiation Evidence for N-(1-((Tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide versus Closest Analogs


Positional Isomer Comparison: THP-2-ylmethyl versus THP-4-yl Regiochemistry and Computed Physicochemical Properties

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide (target) and its closest positional isomer N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanesulfonamide (CAS 1797159-16-0) differ in both the THP attachment site and the presence of a methylene spacer. Computed physicochemical data from PubChem reveal that the target compound has a molecular weight of 259.33 g/mol, an XLogP3-AA of -0.1, one H-bond donor, five H-bond acceptors, and four rotatable bonds [1]. The 4-yl isomer (C₉H₁₅N₃O₃S; MW 245.30 g/mol) has a lower molecular weight and lacks the methylene linker, resulting in a different spatial disposition of the THP oxygen [2]. The additional methylene unit in the target compound increases conformational flexibility (four versus three rotatable bonds in the 4-yl isomer, by structural inference) and introduces a distinct hydrogen-bond acceptor geometry that can influence target binding and solubility.

Physicochemical profiling Ligand efficiency Scaffold differentiation

Sulfonamide N-Substituent Differentiation: Methyl versus 2,5-Difluorophenyl and Implications for Target Engagement

The target compound bears a minimal methyl substituent on the sulfonamide nitrogen (methanesulfonamide), whereas the closely related analog 1-(2,5-difluorophenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide (CAS 2034230-31-2) incorporates a 2,5-difluorophenyl group [1]. The molecular weight increases from 259.33 to 371.4 g/mol (Δ = +112.07 Da), and the heavy atom count rises from 17 to 25 [1][2]. The difluorophenyl analog gains two fluorine atoms capable of orthogonal multipolar interactions with protein targets and one additional aromatic ring that contributes to π-stacking and hydrophobic contacts. In the broader pyrazole-sulfonamide patent literature, such N-substituent variation has been shown to toggle selectivity between ALK5, voltage-gated calcium channels, and MALT1 [3][4][5]; the minimal methyl substituent in the target compound preserves a low-molecular-weight, fragment-like profile (MW < 300 Da) suitable for fragment-based screening and subsequent growth vector exploration.

Kinase selectivity Fragment-based drug design SAR analysis

Class-Level ALK5 Inhibitory Activity: Benchmarking Against Published 4-(Pyridine-4-oxy)-3-(THP-4-yl)-pyrazole ALK5 Inhibitors

No direct ALK5 enzymatic or cellular IC₅₀ data are publicly available for N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide as of the search date. However, the compound belongs to a well-characterized class of tetrahydro-2H-pyran-pyrazole sulfonamides described as ALK5 (TGF-β type I receptor) inhibitors . In the most structurally analogous published series, 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives, compound 8h demonstrated ALK5 autophosphorylation IC₅₀ = 25 nM and NIH3T3 cellular activity IC₅₀ = 74.6 nM [1]. The same compound exhibited oral bioavailability of 57.6% and significant tumor growth inhibition in a CT26 colon carcinoma xenograft model at 30 mg/kg p.o. without overt toxicity [1]. Critically, the target compound differs from 8h in three structural features: (i) THP attachment at the 2-position via methylene linker rather than THP at the 4-position; (ii) a methanesulfonamide at the pyrazole 4-position rather than a pyridine-4-oxy group; and (iii) absence of the pyridine-4-oxy substituent. These differences preclude direct potency extrapolation, but the scaffold similarity supports the target compound's utility as an ALK5 inhibitor starting point or negative control probe in TGF-β pathway studies.

ALK5 kinase inhibition TGF-β signaling Oncology lead optimization

Polypharmacology Risk Assessment: Scaffold-Based Target Selectivity Across ALK5, Caᵥ Channels, and MALT1

The pyrazole-sulfonamide scaffold with a tetrahydropyran substituent has been claimed in three distinct patent families targeting unrelated protein classes: ALK5 kinase (TGF-β pathway) [1], voltage-gated calcium channels (Caᵥ) for pain [2], and MALT1 protease for autoimmune disorders [3]. The divergence in target engagement is driven by substituent variations at the sulfonamide nitrogen, pyrazole 4-position, and THP attachment site. The target compound's specific substitution pattern—THP-2-ylmethyl at N1 and methyl at the sulfonamide—does not appear as an exemplified compound in any of these patent families, suggesting it occupies a unique and potentially under-explored region of the scaffold's chemical space. This structural novelty may confer a distinct selectivity profile compared to the heavily exemplified analogs in the pain (Caᵥ) and MALT1 patent series. However, in the absence of broad-panel selectivity data, users should assume that this scaffold may interact with multiple targets and incorporate appropriate counter-screening.

Target selectivity Polypharmacology Patent landscape analysis

Recommended Application Scenarios for N-(1-((Tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide Based on Differentiated Evidence


Fragment-Based Drug Discovery (FBDD) Starting Point for Kinase or Protease Targets

With a molecular weight of 259.33 g/mol (well within the fragment range of MW < 300 Da) and a computed XLogP3-AA of -0.1, the target compound meets the structural criteria for a fragment library member [1]. Its five hydrogen-bond acceptors and single hydrogen-bond donor provide balanced recognition elements for target binding, while the four rotatable bonds allow conformational adaptation to diverse binding pockets. The pyrazole-sulfonamide core has demonstrated binding to kinase (ALK5) and protease (MALT1) active sites [2][3], making this compound a suitable starting fragment for screening against either target class. Users may deploy this compound in fragment screening cascades (NMR, SPR, or thermal shift assays) followed by structure-guided growth from the sulfonamide methyl group or the THP ring.

Negative Control Probe for ALK5-Mediated TGF-β Signaling Experiments

Although direct ALK5 inhibitory activity has not been confirmed for this specific compound, its structural relationship to validated ALK5 inhibitors such as compound 8h (ALK5 IC₅₀ = 25 nM) [2] makes it a rational negative control candidate. The key structural differences—THP-2-ylmethyl versus THP-4-yl substitution and methanesulfonamide versus pyridine-4-oxy at the pyrazole 4-position—may abrogate or substantially weaken ALK5 binding. Researchers can use the target compound alongside a validated ALK5 inhibitor in TGF-β-responsive cell lines (e.g., NIH3T3, CT26) to confirm that observed phenotypic effects are ALK5-dependent rather than scaffold-driven.

Scaffold-Hopping Library Design for Polypharmacology Profiling

The pyrazole-THP-sulfonamide scaffold has been patented for three distinct target classes: Caᵥ channels (pain), ALK5 (oncology/fibrosis), and MALT1 (autoimmunity) [2][3][4]. The target compound occupies a unique, under-explored region of this scaffold space—THP-2-ylmethyl at N1 with a minimal methyl sulfonamide—not exemplified in any of the existing patent families. Organizations building proprietary compound collections can use this compound as a representative exemplar of the 'THP-2-ylmethyl' sub-series for broad-panel selectivity profiling (kinase panel, ion channel panel, protease panel) to map the scaffold's polypharmacology landscape and identify novel target opportunities distinct from those already claimed.

Synthetic Intermediate for Parallel Library Synthesis

The methanesulfonamide group at the pyrazole 4-position and the THP-2-ylmethyl group at N1 provide two orthogonal diversification vectors. The sulfonamide NH can be alkylated or acylated to introduce diverse R-groups, while the THP ring can be opened or further functionalized. The compound's availability as a building block (PubChem CID 121017021; cataloged under AKOS026688430) [1] supports its use as a central intermediate in parallel synthesis campaigns. The fragment-like MW ensures that elaborated products remain within lead-like property space (MW < 450 Da) after one or two synthetic steps. Procurement for this purpose should verify purity (typical vendor specification ≥95%) and request batch-specific QC data (NMR, LCMS) to ensure reproducibility in library synthesis.

Quote Request

Request a Quote for N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.